molecular formula C17H16ClNO4S B6412942 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261937-35-2

4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412942
CAS RN: 1261937-35-2
M. Wt: 365.8 g/mol
InChI Key: UYUQKUQBRJTOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% (4-CPSPBA) is a type of organic compound with an aromatic ring and a chloro group. It is a highly useful compound for many laboratory experiments and scientific research applications due to its unique properties. 4-CPSPBA has a wide range of applications in organic synthesis, drug design, and biochemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not well understood. However, it is believed that the chloro group of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can act as a Lewis acid and catalyze the formation of covalent bonds between molecules. The aromatic ring of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can also act as a nucleophile, allowing it to react with other molecules and form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can interact with various receptors in the body, such as the dopamine and serotonin receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high reactivity, which allows it to react with other molecules quickly and efficiently. In addition, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several potential future directions for research on 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. One direction is the development of new synthetic methods for the production of the compound. Another direction is the exploration of the biochemical and physiological effects of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% on various systems in the body. Additionally, further research could be conducted on the potential applications of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in organic synthesis, drug design, and biochemistry. Finally, further research could be conducted on the potential toxicity of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% and its effect on human health.

Synthesis Methods

The synthesis of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is a multi-step process that involves the reaction of 4-(pyrrolidinylsulfonyl)phenol with 4-chlorobenzoyl chloride. This reaction is conducted in aqueous media with an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a temperature range of 50-60°C. The product is then purified by recrystallization to obtain a pure sample of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.

Scientific Research Applications

4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is widely used in organic synthesis, drug design, and biochemistry. It is used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is also used in the synthesis of peptidomimetics and other complex organic compounds. Furthermore, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

properties

IUPAC Name

4-chloro-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-8-5-13(17(20)21)11-15(16)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUQKUQBRJTOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692364
Record name 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261937-35-2
Record name 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.